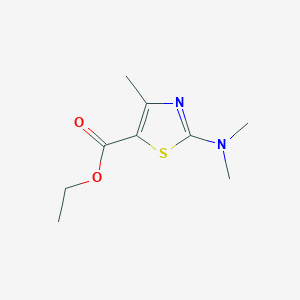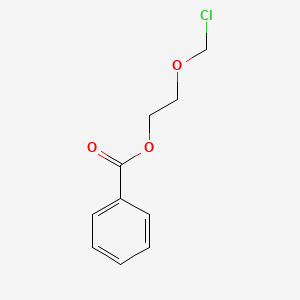
2-(Chloromethoxy)ethyl benzoate
Vue d'ensemble
Description
“2-(Chloromethoxy)ethyl benzoate” is a chemical compound with the molecular formula C10H11ClO3 . It has an average mass of 214.645 Da and a monoisotopic mass of 214.039673 Da . It is also known by other names such as “2-(Chlormethoxy)ethyl-benzoat” in German, “Benzoate de 2-(chlorométhoxy)éthyle” in French, and “Ethanol, 2-(chloromethoxy)-, benzoate” as per ACD/Index Name .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethoxy)ethyl benzoate” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The structure is complex, with the chlorine atom attached to a methoxy group, which is further attached to an ethyl group. This entire structure is then attached to a benzoate group .Applications De Recherche Scientifique
Protection and Deprotection of Alcohols
2-[(2-Arylmethyloxy)ethyl]benzoates, closely related to 2-(Chloromethoxy)ethyl benzoate, have been used in the protection of alcohols. These benzoates can be deprotected under specific conditions using palladium(0) catalysts, demonstrating their utility in complex organic synthesis processes (Watanabe & Nakamura, 1997).
Anti-Juvenile Hormone Agents
Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), a compound structurally similar to 2-(Chloromethoxy)ethyl benzoate, has been studied as an anti-juvenile hormone agent. Research indicates that such compounds can induce precocious metamorphosis in insects, highlighting their potential in pest control (Kuwano et al., 2008).
Synthesis of Novel Nucleoside Analogues
2-(Chloromethoxy)ethyl benzoate has been used in the synthesis of secoribo-nucleoside analogues. It shows significant influence on the condensation of guanine, demonstrating its role in the development of new pharmaceutical compounds (Hakimelahi & Khalafi‐Nezhad, 1989).
Novel Reactivity in Organic Synthesis
The compound also reacts with alcohols in the presence of silver carbonate to produce unique organic products, suggesting its versatility in organic chemistry reactions (Aitken et al., 1986).
Role in Advanced Oxidation Processes
In studies related to wastewater treatment, 2-(Chloromethoxy)ethyl benzoate has been identified as an intermediate in the degradation of certain herbicides, underscoring its environmental relevance (Sun & Pignatello, 1993).
Propriétés
IUPAC Name |
2-(chloromethoxy)ethyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c11-8-13-6-7-14-10(12)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQDBKBFYQVYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethoxy)ethyl benzoate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

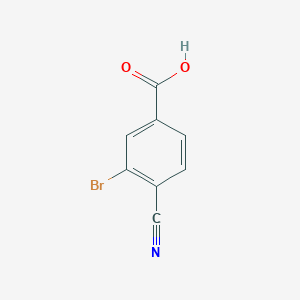
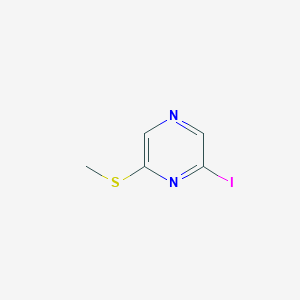
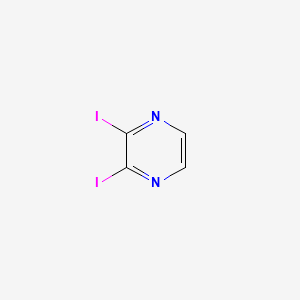
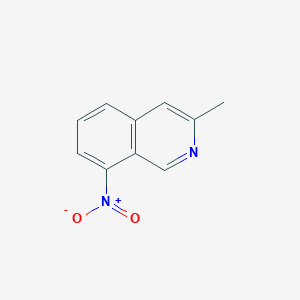
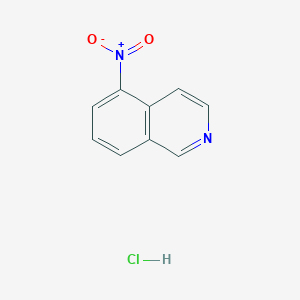
![Dimethyl[2-(trimethylsilyl)ethynyl]amine](/img/structure/B3273196.png)
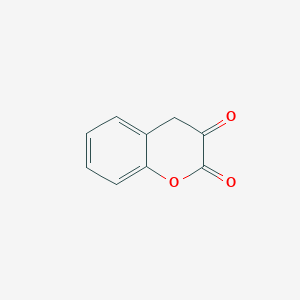
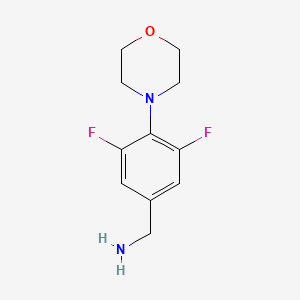
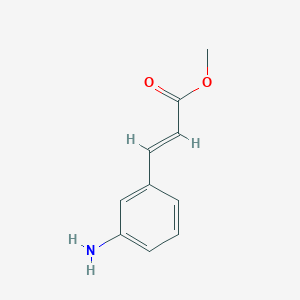
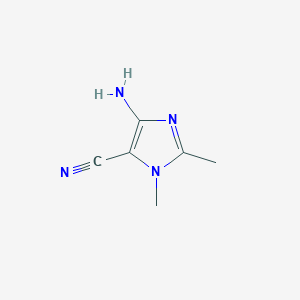
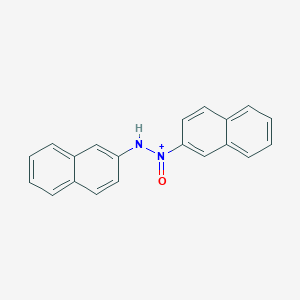
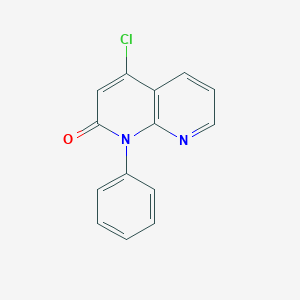
![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B3273237.png)
